

Pevisone: A Technical Guide to its Synergistic Antifungal and Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pevisone**

Cat. No.: **B1217728**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pevisone is a topical combination therapy containing econazole nitrate, a broad-spectrum azole antifungal, and triamcinolone acetonide, a potent corticosteroid. This formulation is designed to concurrently address the infectious and inflammatory components of cutaneous fungal infections, offering a synergistic approach to treatment. This technical guide provides an in-depth overview of the mechanisms of action of **Pevisone**'s active ingredients, available quantitative data on its efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action

Pevisone's efficacy stems from the complementary actions of its two components. Econazole nitrate exerts its antifungal effect by disrupting the fungal cell membrane, while triamcinolone acetonide mitigates the associated inflammatory response.

Econazole Nitrate: Antifungal Action

Econazole nitrate, an imidazole derivative, primarily targets the synthesis of ergosterol, an essential component of the fungal cell membrane. It achieves this by inhibiting the enzyme lanosterol 14 α -demethylase, which is crucial for the conversion of lanosterol to ergosterol.^{[1][2]} This disruption leads to increased cell membrane permeability, leakage of intracellular contents, and ultimately, fungal cell death.^{[1][2]} Beyond its primary antifungal activity,

econazole has also been noted to possess anti-inflammatory properties by potentially inhibiting the synthesis of prostaglandins and leukotrienes.[1]

Triamcinolone Acetonide: Anti-inflammatory Action

Triamcinolone acetonide is a synthetic corticosteroid that effectively suppresses inflammation. Its mechanism involves binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of numerous genes involved in the inflammatory cascade. This leads to the inhibition of pro-inflammatory cytokine production and the suppression of the activity of immune cells.[1][3]

Synergistic Effects

The combination of an antifungal and a corticosteroid in **Pevisone** is intended to provide a synergistic therapeutic effect. The anti-inflammatory action of triamcinolone acetonide rapidly alleviates symptoms such as itching, redness, and swelling, which are common in fungal skin infections. This can improve patient compliance with the treatment regimen. Concurrently, econazole nitrate eradicates the causative fungal pathogen. While the precise molecular basis of their synergy is not fully elucidated in publicly available literature, the clinical benefit is attributed to the dual targeting of both the infectious agent and the host's inflammatory response.

Quantitative Data

The following tables summarize the available quantitative data on the antifungal and clinical efficacy of the components of **Pevisone** and similar treatments.

Table 1: In Vitro Antifungal Activity of Econazole

Fungal Species	MIC Range ($\mu\text{g/mL}$)	MIC50 ($\mu\text{g/mL}$)	MIC90 ($\mu\text{g/mL}$)
Candida albicans	0.016 - 16	0.125	0.5
Candida tropicalis	0.016 - 4	0.25	1
Candida parapsilosis	0.016 - 2	0.125	0.5
Candida glabrata	0.032 - 16	2	8
Candida krusei	0.125 - 16	4	16

Data extracted from a study on clinical *Candida* isolates. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[\[4\]](#)

Table 2: Clinical Efficacy of Azole Antifungals in Tinea Corporis

Treatment Group	Clinical Cure Rate	Comparison
Azoles	Statistically significant improvement over placebo	Azoles vs. Placebo
Azole and Steroid Combination	Slightly more effective for clinical cure than azoles alone	Azole + Steroid vs. Azole

Data from a Cochrane systematic review on topical treatments for tinea corporis. Clinical cure is defined as the resolution of clinical signs and symptoms of the infection.[\[5\]](#)[\[6\]](#)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of **Pevisone**'s synergistic effects.

Antifungal Susceptibility Testing: Broth Microdilution for *Trichophyton rubrum*

This protocol is adapted from established methods for testing the susceptibility of filamentous fungi.[\[7\]](#)

a. Inoculum Preparation:

- Culture *Trichophyton rubrum* on Sabouraud dextrose agar at 28-30°C for 7-10 days to allow for sufficient sporulation.
- Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.
- Gently scrape the surface with a sterile loop.

- Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
- Adjust the turbidity of the supernatant to a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to an inoculum concentration of approximately $1-5 \times 10^6$ CFU/mL.
- Dilute the adjusted inoculum 1:50 in RPMI 1640 medium to obtain the final inoculum concentration.

b. Microdilution Plate Preparation:

- Prepare serial twofold dilutions of econazole nitrate in RPMI 1640 medium in a 96-well microtiter plate.
- The final concentration range should typically span from 0.03 to 16 $\mu\text{g}/\text{mL}$.
- Include a drug-free well for growth control and an uninoculated well for sterility control.

c. Inoculation and Incubation:

- Add 100 μL of the final inoculum to each well of the microtiter plate.
- Incubate the plates at 28-30°C for 4-7 days.

d. Reading the MIC:

- The MIC is determined as the lowest concentration of the antifungal agent that causes a predefined reduction in turbidity (e.g., 80%) compared to the growth control.

In Vitro Anti-inflammatory Activity: Cytokine Measurement in HaCaT Keratinocytes

This protocol describes a method to assess the anti-inflammatory effects of the test compounds on a human keratinocyte cell line.^{[8][9]}

a. Cell Culture and Treatment:

- Culture human keratinocyte (HaCaT) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Seed the cells in 24-well plates and allow them to adhere overnight.
- Induce an inflammatory response by treating the cells with a combination of tumor necrosis factor-alpha (TNF- α) and interferon-gamma (IFN- γ) (e.g., 10 ng/mL each) for 24 hours.^[9]
- Concurrently treat the cells with varying concentrations of econazole nitrate, triamcinolone acetonide, or their combination. Include appropriate vehicle controls.

b. Cytokine Quantification (ELISA):

- After the 24-hour incubation period, collect the cell culture supernatants.
- Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
- Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
- Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

In Vitro Skin Permeation Study: Franz Diffusion Cell Method

This protocol outlines the use of Franz diffusion cells to evaluate the permeation of the active ingredients through a skin model.

a. Skin Membrane Preparation:

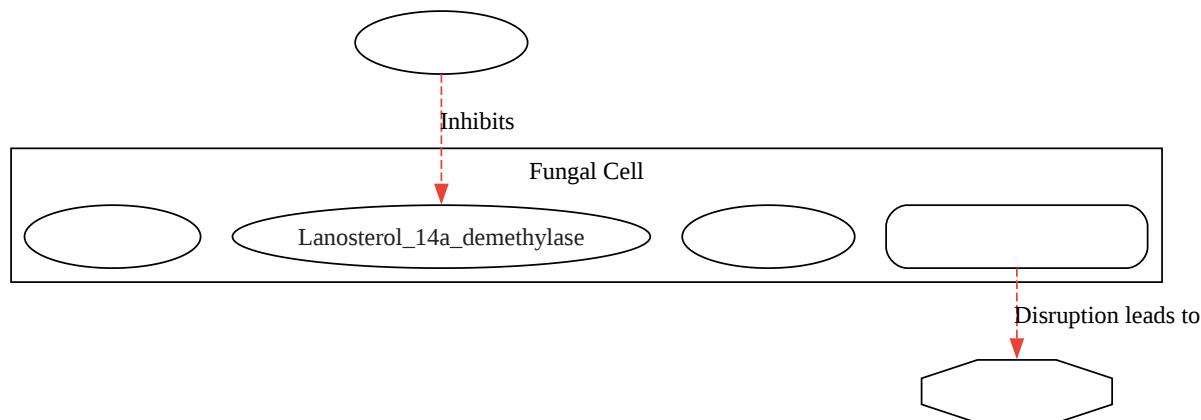
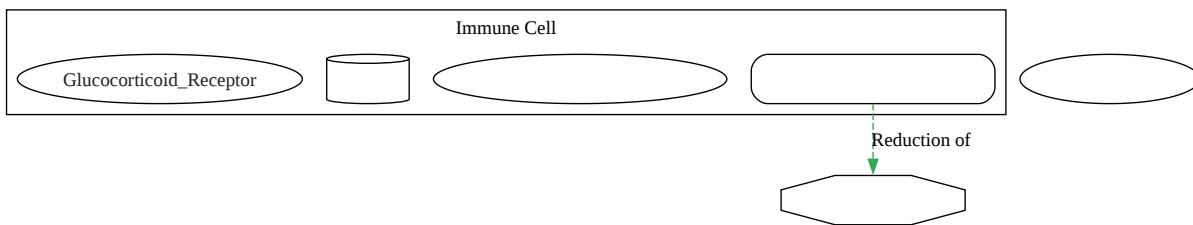
- Use excised human or animal skin (e.g., porcine ear skin) as the membrane.
- Carefully remove any subcutaneous fat and hair.

- Cut the skin to a size that fits the Franz diffusion cells.

b. Franz Diffusion Cell Setup:

- Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
- Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and maintain it at 32°C to mimic skin surface temperature.
- Stir the receptor fluid continuously.

c. Sample Application and Collection:



- Apply a finite dose of **Pevisone** cream to the surface of the skin in the donor chamber.
- At predetermined time intervals, collect samples from the receptor fluid and replace with fresh receptor fluid.

d. Quantification of Permeated Drugs (HPLC):

- Analyze the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of econazole nitrate and triamcinolone acetonide.[\[10\]](#)
- The HPLC system should be equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis). The mobile phase composition and flow rate should be optimized for the separation of the two active ingredients.[\[10\]](#)

Visualizations

Signaling Pathways

[Click to download full resolution via product page](#)[Click to download full resolution via product page](#)

Experimental Workflow

[Click to download full resolution via product page](#)

Conclusion

Pevisone offers a dual-action approach for the management of inflammatory fungal skin infections by combining the antifungal properties of econazole nitrate with the anti-inflammatory effects of triamcinolone acetonide. The available data support the efficacy of its components and the clinical benefit of the combination. The experimental protocols provided in this guide offer a framework for further research into the synergistic mechanisms and clinical applications of this combination therapy. Further studies are warranted to quantitatively assess the synergistic interactions between econazole and triamcinolone at a molecular level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro effect of triamcinolone and platelet-rich plasma on cytokine levels of elbow lateral epicondylitis-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. checkerboard microdilution method: Topics by Science.gov [science.gov]
- 3. jmb.or.kr [jmb.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. Topical antifungal treatments for tinea cruris and tinea corporis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- 7. Evaluation of broth microdilution antifungal susceptibility testing conditions for *Trichophyton rubrum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Response in TNF α /IFNy-Induced HaCaT Keratinocytes and Probiotic Properties of *Lacticaseibacillus rhamnosus* MG4644, *Lacticaseibacillus paracasei* MG4693, and *Lactococcus lactis* MG5474 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellmolbiol.org [cellmolbiol.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pevisone: A Technical Guide to its Synergistic Antifungal and Anti-inflammatory Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217728#synergistic-antifungal-and-anti-inflammatory-effects-of-pevisone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com